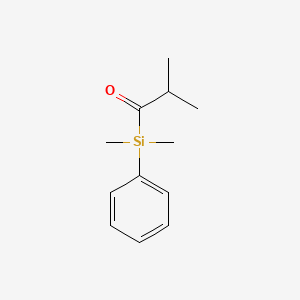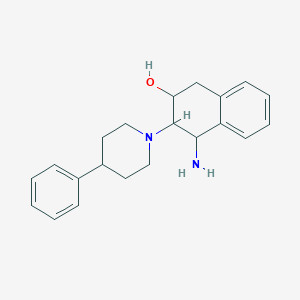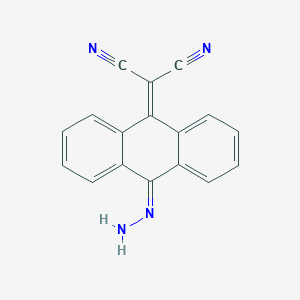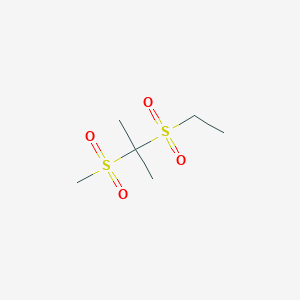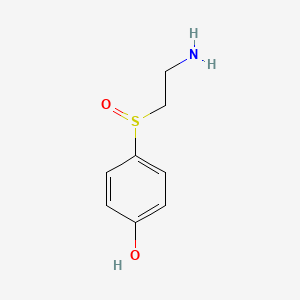
Ethanediimidoyl dichloride, bis(2-methylphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanediimidoyl dichloride, bis(2-methylphenyl)- is a chemical compound with the molecular formula C16H14Cl2N2 It is known for its unique structure and properties, making it a subject of interest in various scientific fields
准备方法
The synthesis of ethanediimidoyl dichloride, bis(2-methylphenyl)- typically involves the reaction of 2-methylphenylamine with phosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Reaction of 2-methylphenylamine with phosgene: This step involves the formation of an intermediate isocyanate.
Formation of ethanediimidoyl dichloride: The intermediate isocyanate reacts further to form ethanediimidoyl dichloride, bis(2-methylphenyl)-.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
化学反应分析
Ethanediimidoyl dichloride, bis(2-methylphenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous solutions, leading to the formation of corresponding amines and other products.
Common reagents used in these reactions include bases, acids, and reducing or oxidizing agents. The major products formed depend on the specific reaction conditions and reagents employed.
科学研究应用
Ethanediimidoyl dichloride, bis(2-methylphenyl)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of imidoyl chloride derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, owing to its unique reactivity and properties.
作用机制
The mechanism of action of ethanediimidoyl dichloride, bis(2-methylphenyl)- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The specific pathways involved depend on the context of its application, whether in chemical synthesis or biological systems.
相似化合物的比较
Ethanediimidoyl dichloride, bis(2-methylphenyl)- can be compared with other similar compounds, such as:
Ethanediimidoyl dichloride, bis(4-methylphenyl)-: This compound has a similar structure but with methyl groups at different positions, leading to variations in reactivity and applications.
Ethanediimidoyl dichloride, bis(3-methylphenyl)-: Another similar compound with methyl groups at different positions, affecting its chemical behavior.
属性
CAS 编号 |
135850-46-3 |
|---|---|
分子式 |
C16H14Cl2N2 |
分子量 |
305.2 g/mol |
IUPAC 名称 |
N,N'-bis(2-methylphenyl)ethanediimidoyl dichloride |
InChI |
InChI=1S/C16H14Cl2N2/c1-11-7-3-5-9-13(11)19-15(17)16(18)20-14-10-6-4-8-12(14)2/h3-10H,1-2H3 |
InChI 键 |
AULSXHBWNLGJSA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1N=C(C(=NC2=CC=CC=C2C)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


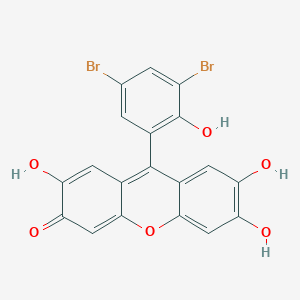
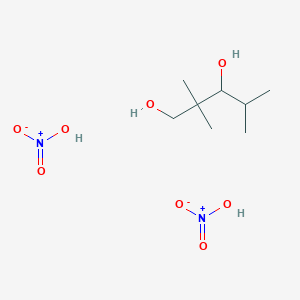

![Bicyclo[2.2.1]hept-2-ene, 5,5,6-trifluoro-6-(heptafluoropropoxy)-](/img/structure/B14273934.png)
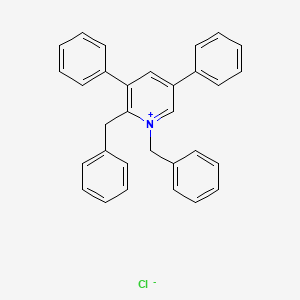
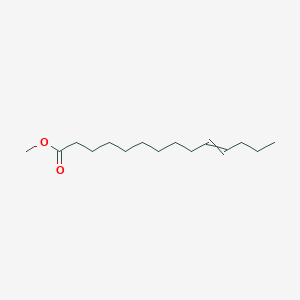
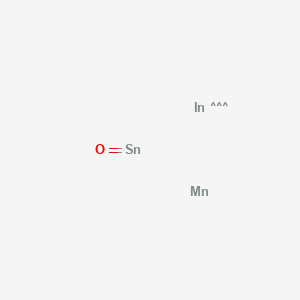
![N-Methyl-N-[(naphthalene-1-sulfonyl)oxy]benzamide](/img/structure/B14273963.png)
